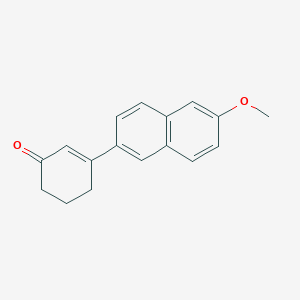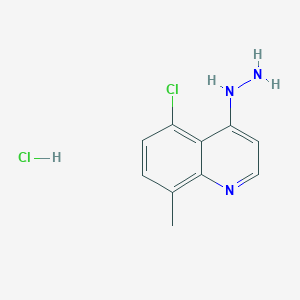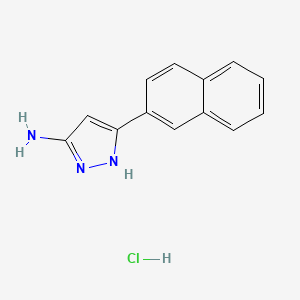
4-Chloro-2-methyl-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-methyl-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline is a chemical compound that belongs to the class of quinazolines Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring
准备方法
合成路线和反应条件
4-氯-2-甲基-7-(三氟甲基)-5,6,7,8-四氢喹唑啉的合成通常涉及多步有机反应。一种常见的方法是在受控条件下对适当的前体进行环化。例如,从取代苯胺开始,该化合物可以通过一系列反应合成,包括硝化、还原和环化。
工业生产方法
在工业环境中,该化合物的生产可能涉及使用自动化反应器的大规模间歇反应。该过程将包括对温度、压力和pH值的精确控制,以确保高产率和纯度。催化剂和溶剂的使用得到优化,以提高合成的效率。
化学反应分析
反应类型
4-氯-2-甲基-7-(三氟甲基)-5,6,7,8-四氢喹唑啉可以进行各种化学反应,包括:
氧化: 该化合物可以氧化形成具有不同官能团的喹唑啉衍生物。
还原: 还原反应可以导致形成四氢喹唑啉衍生物。
取代: 氯原子可以被其他亲核试剂取代,形成多种衍生物。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 通常使用诸如氢化锂铝 (LiAlH₄) 和硼氢化钠 (NaBH₄) 之类的还原剂。
取代: 胺、硫醇和醇盐等亲核试剂可以在碱性或酸性条件下使用。
主要产品
这些反应形成的主要产物包括各种取代的喹唑啉和四氢喹唑啉,它们可以具有不同的官能团,具体取决于所使用的试剂和条件。
科学研究应用
4-氯-2-甲基-7-(三氟甲基)-5,6,7,8-四氢喹唑啉在科学研究中有多种应用:
化学: 它被用作合成更复杂分子的构建块。
生物学: 研究该化合物潜在的生物活性,包括抗菌和抗癌特性。
医药: 正在进行研究以探索其作为药物中间体的潜力。
工业: 它用于农用化学品和其他工业化学品的开发。
作用机制
4-氯-2-甲基-7-(三氟甲基)-5,6,7,8-四氢喹唑啉的作用机制涉及它与特定分子靶标的相互作用。该化合物可以与酶或受体结合,改变其活性并导致各种生物效应。确切的途径和靶标取决于特定应用和化合物使用的环境。
相似化合物的比较
类似化合物
- 4-氯-2-甲基-7-(三氟甲基)喹啉
- 4-氯-2-甲基-喹唑啉
- 4-氯-6-甲基喹啉
独特性
4-氯-2-甲基-7-(三氟甲基)-5,6,7,8-四氢喹唑啉由于其特殊的取代模式而具有独特性,这赋予了它独特的化学和生物学特性。三氟甲基的存在增强了它的亲脂性和代谢稳定性,使其成为各种应用的宝贵化合物。
属性
分子式 |
C10H10ClF3N2 |
|---|---|
分子量 |
250.65 g/mol |
IUPAC 名称 |
4-chloro-2-methyl-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline |
InChI |
InChI=1S/C10H10ClF3N2/c1-5-15-8-4-6(10(12,13)14)2-3-7(8)9(11)16-5/h6H,2-4H2,1H3 |
InChI 键 |
QPAMKYMUKZPSSP-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(CCC(C2)C(F)(F)F)C(=N1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




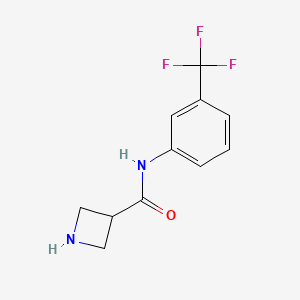
![2-(Methylsulfonyl)naphtho[1,2-d]oxazole](/img/structure/B11865741.png)

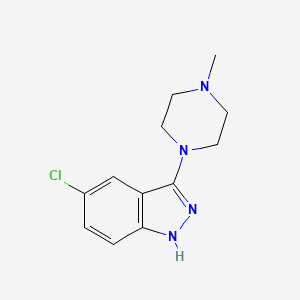


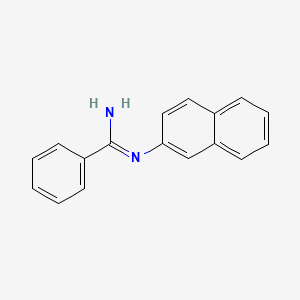
![{1-[N-(Methanesulfonyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B11865783.png)
![Isoquinoline, 1-[(2-methoxyphenyl)methyl]-](/img/structure/B11865789.png)
